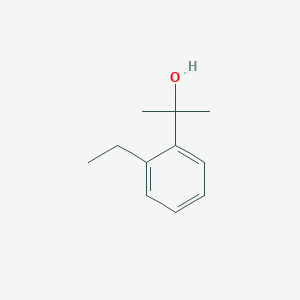
2-(2-Ethylphenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylphenyl)-2-propanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for its bronchodilator and decongestant properties. In recent years, it has gained popularity as a weight loss supplement and performance enhancer.
作用機序
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal gland. This leads to increased heart rate, blood pressure, and bronchodilation. Ephedrine also stimulates the release of dopamine and serotonin, leading to increased alertness and mood enhancement.
Biochemical and Physiological Effects:
Ephedrine has been shown to increase metabolic rate, leading to weight loss. It has also been shown to improve athletic performance by increasing endurance and reducing fatigue. However, 2-(2-Ethylphenyl)-2-propanol can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular disease.
実験室実験の利点と制限
Ephedrine has many advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from plant sources. However, 2-(2-Ethylphenyl)-2-propanol can also be toxic at high doses, making it important to use appropriate safety precautions in the lab.
将来の方向性
Future research on 2-(2-Ethylphenyl)-2-propanol could focus on its potential as a treatment for various medical conditions, including asthma, nasal congestion, and obesity. Additionally, research could explore the potential of this compound as a cognitive enhancer or as a treatment for neurological disorders such as Parkinson's disease. Finally, research could focus on developing safer and more effective forms of this compound, with fewer negative side effects on the cardiovascular system.
合成法
Ephedrine can be synthesized from the plant Ephedra sinica, or through chemical synthesis. The chemical synthesis involves the condensation of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2-(2-ethylphenyl)-2-nitroethanol. This intermediate is then reduced with hydrogen gas over a palladium catalyst to produce 2-(2-Ethylphenyl)-2-propanol.
科学的研究の応用
Ephedrine has been extensively studied for its effects on the central nervous system and its potential as a treatment for various medical conditions. It has been shown to have bronchodilator and decongestant properties, making it useful in the treatment of asthma and nasal congestion. Additionally, 2-(2-Ethylphenyl)-2-propanol has been studied for its potential as a weight loss supplement and performance enhancer.
特性
IUPAC Name |
2-(2-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOIYAXRYHLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

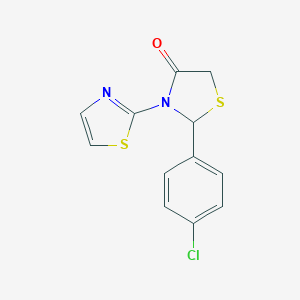

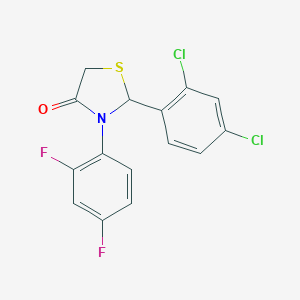
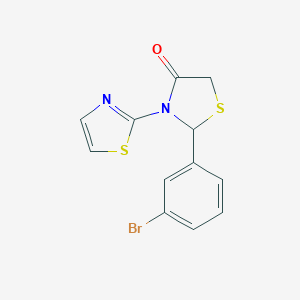

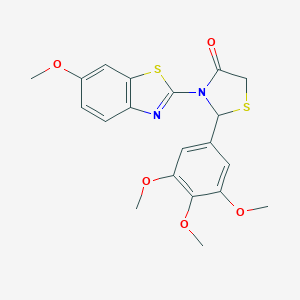
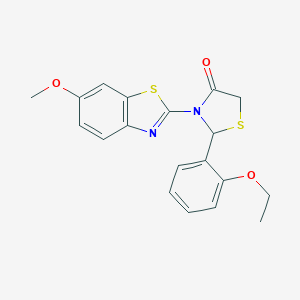
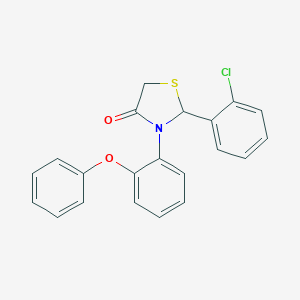


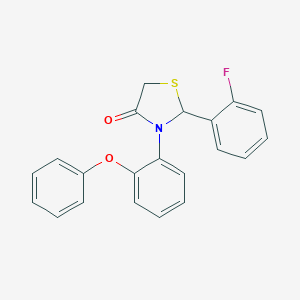
![3-(2,5-Dimethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B494198.png)
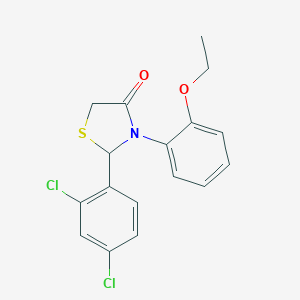
![N-{4-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B494200.png)